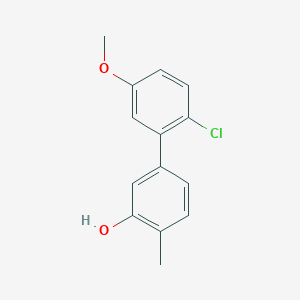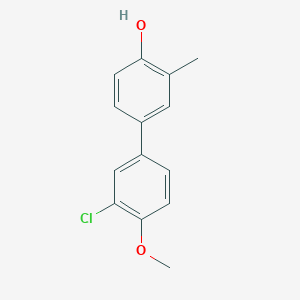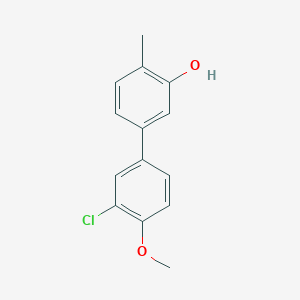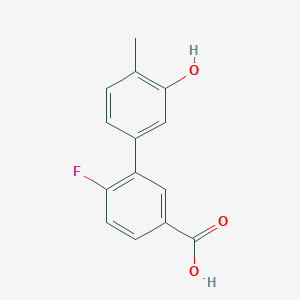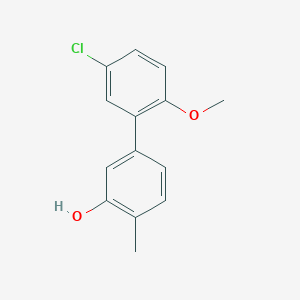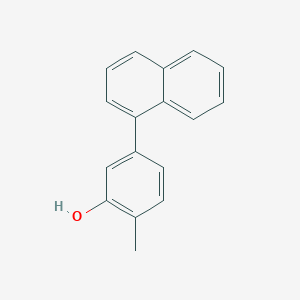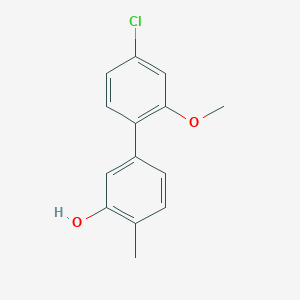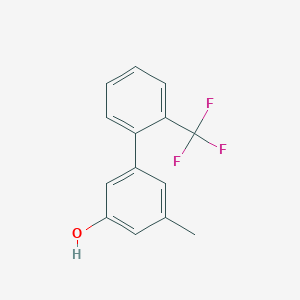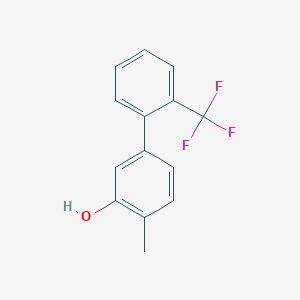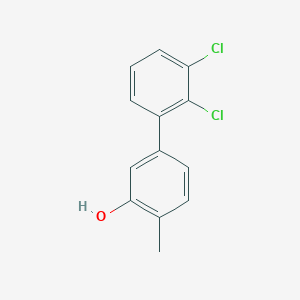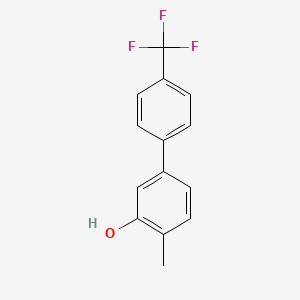
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% (2M5TFPP) is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in organic solvents. 2M5TFPP has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, organic semiconductors, and organic photovoltaics. In addition, 2M5TFPP has been used for the synthesis of monomers for the production of polymers, and for the synthesis of dyes for the production of colorants.
科学研究应用
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, organic semiconductors, and organic photovoltaics. In addition, 2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% has been used for the synthesis of monomers for the production of polymers, and for the synthesis of dyes for the production of colorants.
作用机制
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% is an organic compound that undergoes a variety of chemical reactions. Its mechanism of action involves the formation of a cationic intermediate, which is then attacked by a nucleophile. This leads to the formation of a new covalent bond and the release of a proton. The proton is then released, and the reaction is complete.
Biochemical and Physiological Effects
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% has been found to inhibit the growth of certain types of bacteria, and to act as a chelator of certain metals.
实验室实验的优点和局限性
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% has several advantages and limitations for use in lab experiments. It is a relatively inexpensive compound and is easy to handle. It is also soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, it is a highly reactive compound, and therefore must be handled with care to avoid unwanted side reactions.
未来方向
The potential applications of 2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% are numerous. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. It could also be used in the synthesis of polymers, organic semiconductors, and organic photovoltaics. In addition, it could be used for the synthesis of monomers for the production of polymers, and for the synthesis of dyes for the production of colorants. Furthermore, it could be studied for its biochemical and physiological effects, and its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, it could be further studied for its potential use as a chelator of certain metals.
合成方法
2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% can be synthesized by a number of different methods. The most common method is the reaction of 2-methyl-4-trifluoromethylphenol with 2-chloro-5-trifluoromethylphenol in the presence of an acid catalyst. This reaction produces 2-Methyl-5-(4-trifluoromethylphenyl)phenol, 95% in high yields. Other methods of synthesis include the reaction of 2-methyl-4-trifluoromethylphenol and 2-chloro-5-trifluoromethylphenol in the presence of an alkali catalyst, the reaction of 2-methyl-4-trifluoromethylphenol with 2-chloro-5-trifluoromethylphenol in the presence of a base catalyst, and the reaction of 2-methyl-4-trifluoromethylphenol with 2-chloro-5-trifluoromethylphenol in the presence of an organic solvent.
属性
IUPAC Name |
2-methyl-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-9-2-3-11(8-13(9)18)10-4-6-12(7-5-10)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRUGPQGTSYZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683948 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261496-90-5 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
